molecular formula C10H20N2OSi B13977476 Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane

Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane

Cat. No.: B13977476
M. Wt: 212.36 g/mol
InChI Key: SDYONBPAYLFSSH-UHFFFAOYSA-N
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Description

Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane is a chemical compound with the molecular formula C11H22N2OSi It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane typically involves the reaction of 3-methylpyrazole with a suitable silane reagent. One common method is the reaction of 3-methylpyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced silane derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl-[2-[(3-phenylpyrazol-1-yl)methoxy]ethyl]silane
  • Trimethyl-[2-[(3-bromopyrazol-1-yl)methoxy]ethyl]silane
  • Trimethyl-[2-[(3-chloropyrazol-1-yl)methoxy]ethyl]silane

Uniqueness

Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane is unique due to the presence of the 3-methylpyrazole moiety, which imparts distinct chemical and biological properties. The methyl group on the pyrazole ring can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds with different substituents on the pyrazole ring.

Properties

Molecular Formula

C10H20N2OSi

Molecular Weight

212.36 g/mol

IUPAC Name

trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane

InChI

InChI=1S/C10H20N2OSi/c1-10-5-6-12(11-10)9-13-7-8-14(2,3)4/h5-6H,7-9H2,1-4H3

InChI Key

SDYONBPAYLFSSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)COCC[Si](C)(C)C

Origin of Product

United States

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